4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Description
Synthesis Analysis
While specific synthesis methods for “4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone” are not available, 2,4-Difluorobenzoyl chloride, a related compound, has been used in the synthesis of other compounds .
Chemical Reactions Analysis
Specific chemical reactions involving “4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone” are not available in the literature .
Scientific Research Applications
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline derivatives, including compounds like 4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, play a critical role in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been utilized as dyes, pharmaceuticals, and antibiotics, with significant attention given to their antitumoral properties. Recent investigations have explored their potential as catalyst ligands and their formation through condensing ortho-diamines with 1,2-diketones, highlighting their versatility and importance in drug development and chemical synthesis (Aastha Pareek & Dharma Kishor, 2015).
Pharmacological Profile of Quinoxalinone
Quinoxalinone derivatives have shown considerable pharmacological actions, including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activity. Their role as scaffolds for designing biologically active compounds underscores their potential in developing new therapeutic agents. The detailed pharmacological profile of these compounds supports their utility in creating safer and more effective medications (Y. Ramli, A. Moussaif, K. Karrouchi, & E. Essassi, 2014).
Quinoxaline Derivatives for Biomedical Applications
Modifications of quinoxaline structures have led to a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. This flexibility in application highlights the importance of quinoxaline derivatives in medical and biomedical research, offering promising avenues for the development of novel therapeutic strategies (J. A. Pereira et al., 2015).
Quinoxaline in Organic Synthesis and Materials Science
Quinoxaline derivatives have also found applications beyond medicinal chemistry, including their use in organic synthesis and as building blocks for materials science. Their role in developing n-type semiconductors, sensors, liquid crystals, and other organic materials demonstrates the compound's versatility and its potential in various scientific and industrial applications (J. Segura, Rafael Juárez, M. Ramos, & C. Seoane, 2015).
properties
IUPAC Name |
4-(2,4-difluorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-9-15(21)19-13-4-2-3-5-14(13)20(9)16(22)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARODBLBARKWDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone |
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